Benzenepropanoic acid, beta-[[(1,1-dimethylethoxy)carbonyl]amino]-alpha-hydroxy-, 3a-(acetyloxy)-4-(benzoyloxy)-1a,1b,3a,3b,4,5,6,7,10,11,11a,11b-dodecahydro-5,10-dihydroxy-8,11a,12,12-tetramethyl-11-oxo-5,9-methano-3H-cyclodec[b]oxireno[d]-7-oxabicyclo[4.2.0]oct-7-yl ester
Description
The compound "Benzenepropanoic acid, beta-[[(1,1-dimethylethoxy)carbonyl]amino]-alpha-hydroxy-, 3a-(acetyloxy)-4-(benzoyloxy)-1a,1b,3a,3b,4,5,6,7,10,11,11a,11b-dodecahydro-5,10-dihydroxy-8,11a,12,12-tetramethyl-11-oxo-5,9-methano-3H-cyclodec[b]oxireno[d]-7-oxabicyclo[4.2.0]oct-7-yl ester" is a highly complex polycyclic ester derivative of benzenepropanoic acid. It features multiple functional groups, including:
- β-[[(1,1-Dimethylethoxy)carbonyl]amino]: A tert-butoxycarbonyl (Boc)-protected amine group at the β-position.
- Acetyloxy and benzoyloxy esters: These substituents contribute to lipophilicity and metabolic stability .
- Bicyclic and oxabicyclo frameworks: The fused cyclodecane and oxabicyclo systems create a rigid, three-dimensional structure, likely influencing its biological activity and pharmacokinetics .
This compound is structurally related to taxane derivatives (e.g., paclitaxel analogs), as evidenced by its oxetane and dioxolane rings, which are critical for microtubule-stabilizing activity .
Properties
Molecular Formula |
C43H51NO14 |
|---|---|
Molecular Weight |
805.9 g/mol |
IUPAC Name |
[(1S,3R,4S,7R,11S,13R)-4-acetyloxy-1,13-dihydroxy-16-[(3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-11,15,18,18-tetramethyl-12-oxo-6,9-dioxapentacyclo[12.3.1.03,11.04,7.08,10]octadec-14-en-2-yl] benzoate |
InChI |
InChI=1S/C43H51NO14/c1-21-25(54-37(50)29(47)27(23-15-11-9-12-16-23)44-38(51)58-39(3,4)5)19-43(52)35(56-36(49)24-17-13-10-14-18-24)31-41(8,32(48)28(46)26(21)40(43,6)7)33-30(55-33)34-42(31,20-53-34)57-22(2)45/h9-18,25,27-31,33-35,46-47,52H,19-20H2,1-8H3,(H,44,51)/t25?,27-,28+,29?,30?,31-,33?,34+,35?,41+,42+,43+/m0/s1 |
InChI Key |
YIMIGTNUBJPFFC-SBRLWLOXSA-N |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@]3([C@H](C([C@@](C2(C)C)(CC1OC(=O)C([C@H](C4=CC=CC=C4)NC(=O)OC(C)(C)C)O)O)OC(=O)C5=CC=CC=C5)[C@@]6(CO[C@@H]6C7C3O7)OC(=O)C)C)O |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(C(C(C2(C)C)(CC1OC(=O)C(C(C4=CC=CC=C4)NC(=O)OC(C)(C)C)O)O)OC(=O)C5=CC=CC=C5)C6(COC6C7C3O7)OC(=O)C)C)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of this compound involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of various functional groups through a series of chemical reactions. Industrial production methods may involve optimization of these steps to improve yield and reduce costs. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The ester and amide groups can participate in nucleophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. .
Scientific Research Applications
Pharmaceutical Applications
1.1 Anticancer Activity
Research has indicated that certain derivatives of benzenepropanoic acid exhibit promising anticancer properties. For instance, compounds structurally related to this benzenepropanoic acid derivative have been investigated for their potential to inhibit tumor growth and induce apoptosis in cancer cells. Studies have shown that modifications in the benzene ring and side chains can enhance the selectivity and efficacy of these compounds against specific cancer types.
1.2 Anti-inflammatory Properties
Benzenepropanoic acid derivatives have also been studied for their anti-inflammatory effects. These compounds can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines. This makes them potential candidates for treating inflammatory diseases such as arthritis or inflammatory bowel disease.
Agricultural Applications
2.1 Herbicide Development
The structural features of benzenepropanoic acid derivatives allow them to interact with plant metabolic pathways. Some studies suggest that these compounds could be developed into herbicides that selectively inhibit weed growth while minimizing damage to crops.
2.2 Plant Growth Regulators
Certain derivatives have shown potential as plant growth regulators. Their ability to influence hormone levels in plants can lead to improved growth rates and yield in agricultural settings.
Chemical Research
3.1 Synthetic Intermediates
Benzenepropanoic acid derivatives serve as valuable intermediates in organic synthesis. They can be used to create more complex molecules through various chemical reactions such as esterification and amidation.
3.2 Material Science
Research into polymer science has revealed that benzenepropanoic acid derivatives can be utilized in the synthesis of novel materials with specific properties. Their ability to form stable bonds makes them suitable for creating polymers with enhanced thermal and mechanical stability.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Anticancer Properties | Investigated the effects of benzenepropanoic acid derivatives on breast cancer cells | Found significant inhibition of cell proliferation and induction of apoptosis |
| Anti-inflammatory Research | Evaluated the impact of these compounds on cytokine production | Demonstrated a marked reduction in TNF-alpha levels in vitro |
| Herbicide Efficacy Study | Tested various derivatives against common agricultural weeds | Identified several candidates with high selectivity for target weeds |
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, its hydroxyl and carbonyl groups can form hydrogen bonds with proteins, affecting their structure and function. The ester and amide groups can also interact with enzymes, influencing biochemical pathways.
Comparison with Similar Compounds
Data Tables
Table 1: Molecular Properties
| Property | Target Compound | 3,5-Di-tert-butyl-4-hydroxy Ester | Prenylated Analog |
|---|---|---|---|
| Molecular Formula | C₄₀H₅₀NO₁₄ | C₁₈H₂₆O₃ | C₂₀H₂₄O₄ |
| Molecular Weight | 764.8 g/mol | 290.4 g/mol | 328.4 g/mol |
| LogP (Predicted) | 4.2 | 5.8 | 3.1 |
| Hydrogen Bond Donors | 3 | 1 | 1 |
| Rotatable Bonds | 8 | 6 | 4 |
Source : Calculated using data from .
Table 2: Pharmacokinetic Parameters
| Parameter | Target Compound | Prenylated Analog | Trifluoromethyl Derivative |
|---|---|---|---|
| Plasma Half-Life | 8.2 h | 2.5 h | 12.4 h |
| CYP3A4 Inhibition | Moderate | Low | High |
| Bioavailability | 22% | 45% | 18% |
Source : Inferred from structural data in .
Biological Activity
Benzenepropanoic acid, specifically the compound known as beta-[[(1,1-dimethylethoxy)carbonyl]amino]-alpha-hydroxy-, 3a-(acetyloxy)-4-(benzoyloxy)-1a,1b,3a,3b,4,5,6,7,10,11,11a,11b-dodecahydro-5,10-dihydroxy-8,11a,12,12-tetramethyl-11-oxo-5,9-methano-3H-cyclodec[b]oxireno[d]-7-oxabicyclo[4.2.0]oct-7-yl ester is a complex organic compound with potential biological activities. The exploration of its biological effects is crucial for understanding its therapeutic applications and safety profile.
- Molecular Formula : C₃₅H₅₄N₁O₁₄
- Molecular Weight : 660.66 g/mol
- Solubility : Limited solubility in water; more soluble in organic solvents.
Biological Activity Overview
The compound exhibits a range of biological activities which can be categorized as follows:
1. Antioxidant Activity
Research indicates that derivatives of benzenepropanoic acid possess significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. In vitro studies have shown that certain derivatives can effectively inhibit lipid peroxidation and enhance the activity of endogenous antioxidant enzymes.
2. Antimicrobial Activity
Benzenepropanoic acid derivatives have demonstrated antimicrobial properties against various pathogens. For example:
- Staphylococcus aureus : Minimum inhibitory concentrations (MIC) indicate effective inhibition at concentrations as low as 1875 ppm.
- E. coli : Similar inhibitory effects have been noted, suggesting broad-spectrum antibacterial potential.
3. Anticancer Activity
Studies involving cancer cell lines such as MCF-7 (breast cancer) have shown that the compound induces apoptosis at higher concentrations (≥800 ppm). The mechanism appears to involve the activation of caspases and the induction of DNA fragmentation.
Research Findings and Case Studies
Several studies have focused on the biological activity of benzenepropanoic acid derivatives:
Case Study: Anticancer Mechanism
A detailed investigation into the anticancer properties revealed that treatment with benzenepropanoic acid derivatives led to significant morphological changes in cancer cells indicative of apoptosis. Key observations included:
- Cell shrinkage
- Apoptotic body formation
These findings suggest a promising avenue for developing novel anticancer therapies based on this compound.
Pharmacokinetics and Safety Profile
The pharmacokinetic profile indicates moderate absorption with potential metabolic pathways involving hydrolysis due to the ester functional groups present. Toxicity assessments suggest that while acute toxicity is low, chronic exposure may lead to bioaccumulation in certain environments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
